(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Overview
Description
“(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound that belongs to the class of 1,2,4-triazines . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives, including “this compound”, is characterized by a six-membered heterocyclic ring, analogous to the benzene ring but with three carbons replaced by nitrogens .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not provided in the available sources .Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of application for compounds with structures similar to (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is in the synthesis of antimicrobial agents. Researchers have synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. This indicates the potential for these compounds to be used in developing new antimicrobial agents (H. Bektaş et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds, including the use of chlorophenyl and triazolo[4,3-b]pyridazin moieties, has been explored for the development of various fused ring structures. These compounds are synthesized through reactions involving hydrazinyl derivatives and have potential applications in creating materials with unique chemical properties (Z. Abbas et al., 2017).
Anticancer Activity Evaluation
Compounds related to this compound have been synthesized and evaluated for their in vitro anticancer activities. For instance, novel triazol-3-one derivatives have shown promising results against a panel of human tumor cell lines, highlighting the potential of such compounds in cancer research and treatment (P. Kattimani et al., 2013).
Development of Anticonvulsant Agents
The search for new anticonvulsant agents has led to the synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives, demonstrating significant anticonvulsant activity with lower neurotoxicity. These findings open up possibilities for the development of safer anticonvulsant medications (Zheng-Qi Dong et al., 2012).
Antimicrobial Activity Enhancement
The facile synthesis of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties has been reported, showing significant antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. This research underscores the potential of such compounds to enhance antimicrobial efficacy (M. Idrees et al., 2019).
Safety and Hazards
Future Directions
The future directions for research on “(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights .
Mechanism of Action
Target of action
Triazoles and pyridazines can interact with a variety of biological targets. For instance, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of action
The interaction of these compounds with their targets can lead to changes in the function of the targets, which can result in therapeutic effects. For example, inhibition of lanosterol 14α-demethylase by triazoles leads to a depletion of ergosterol in fungal cell membranes, disrupting their function and leading to the death of the fungal cells .
Biochemical pathways
The action of these compounds can affect various biochemical pathways. In the case of triazoles acting as antifungal agents, the ergosterol biosynthesis pathway is affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structures. Some triazoles are well-absorbed orally and are metabolized in the liver .
Result of action
The result of the action of these compounds can range from the death of microbial cells in the case of antimicrobial agents, to changes in cellular signaling pathways in the case of compounds that interact with human proteins .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUDOZRPZQUDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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